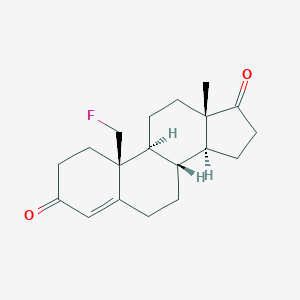

19-Fluoroandrost-4-ene-3,17-dione

Description

Structure

3D Structure

Properties

CAS No. |

19890-63-2 |

|---|---|

Molecular Formula |

C19H25FO2 |

Molecular Weight |

304.4 g/mol |

IUPAC Name |

(8S,9S,10S,13S,14S)-10-(fluoromethyl)-13-methyl-2,6,7,8,9,11,12,14,15,16-decahydro-1H-cyclopenta[a]phenanthrene-3,17-dione |

InChI |

InChI=1S/C19H25FO2/c1-18-8-7-16-14(15(18)4-5-17(18)22)3-2-12-10-13(21)6-9-19(12,16)11-20/h10,14-16H,2-9,11H2,1H3/t14-,15-,16-,18-,19+/m0/s1 |

InChI Key |

AOJSNVYXFKSKGH-BGJMDTOESA-N |

SMILES |

CC12CCC3C(C1CCC2=O)CCC4=CC(=O)CCC34CF |

Isomeric SMILES |

C[C@]12CC[C@H]3[C@H]([C@@H]1CCC2=O)CCC4=CC(=O)CC[C@]34CF |

Canonical SMILES |

CC12CCC3C(C1CCC2=O)CCC4=CC(=O)CCC34CF |

Synonyms |

19-FAD 19-fluoroandrost-4-ene-3,17-dione |

Origin of Product |

United States |

Synthetic Methodologies for 19 Fluoroandrost 4 Ene 3,17 Dione and Analogues

Historical Context of Fluorinated Steroid Synthesis

The era of fluorinated steroids began in the mid-20th century, marked by the groundbreaking discovery that introducing a fluorine atom could dramatically amplify the biological potency of corticosteroids. nih.gov A key moment in this field was the synthesis of 9α-fluorocortisol, which exhibited significantly enhanced glucocorticoid activity compared to its non-fluorinated parent compound, cortisol. nih.gov This finding spurred extensive research into the synthesis and biological evaluation of a wide array of fluorinated steroids. uaeu.ac.ae

Early methods often involved harsh reagents and lacked selectivity, but the field has evolved with the development of more sophisticated fluorinating agents. nih.gov Electrophilic fluorinating reagents of the N–F class, such as Selectfluor™, revolutionized the selective introduction of fluorine into organic molecules, including steroids. nih.govnih.gov These reagents offered milder reaction conditions and greater control over regioselectivity and stereoselectivity. The primary goals of steroid fluorination have been to enhance therapeutic properties and to develop agents for applications like positron emission tomography (PET) imaging, for which fluorine-18 (B77423) is a crucial radionuclide. uaeu.ac.aenih.gov

Synthetic Routes to 19-Fluoroandrost-4-ene-3,17-dione

Direct synthesis of this compound is not extensively documented in dedicated literature, suggesting it is not a commonly prepared compound. However, a logical and chemically sound synthetic pathway can be proposed based on established transformations in steroid chemistry. This approach hinges on the preparation of an activated C19 precursor, typically 19-hydroxyandrost-4-ene-3,17-dione (B195087), which can then undergo nucleophilic fluorination.

Achieving stereoselective fluorination at a non-activated, sterically hindered position like the C19 angular methyl group is a significant chemical challenge. Direct fluorination of the C-H bonds of the methyl group is generally not feasible with current technologies. Therefore, the common strategy involves a two-step process: first, functionalizing the C19 methyl group to a hydroxymethyl group (-CH₂OH), and second, replacing the hydroxyl group with fluorine.

The key to synthesizing C19-fluorinated androstenediones lies in the preparation of a suitable precursor where the C19 methyl group is activated for substitution. The most direct precursor is 19-hydroxyandrost-4-ene-3,17-dione. The synthesis of this 19-hydroxylated steroid is a critical prerequisite for subsequent fluorination.

The conversion of the 19-hydroxy group to a 19-fluoro group can be achieved with reagents like DAST. uaeu.ac.aenih.gov DAST is a mild and effective nucleophilic fluorinating agent used to convert primary alcohols into the corresponding monofluorides. documentsdelivered.com The reaction involves the activation of the hydroxyl group followed by nucleophilic displacement by fluoride (B91410). While this specific transformation on 19-hydroxyandrost-4-ene-3,17-dione is not explicitly detailed in readily available literature, it represents a standard and plausible method in steroid synthesis.

Another strategy involves converting the hydroxyl group into a good leaving group, such as a tosylate or mesylate, which can then be displaced by a fluoride source (e.g., potassium fluoride). However, this two-step process can be lower yielding and prone to elimination side reactions. Therefore, direct deoxofluorination with reagents like DAST is often preferred. nih.gov

Synthesis of Related C19-Modified Androstenedione (B190577) Derivatives

The synthesis of other C19-modified analogues, particularly the 19-oxygenated and 19,19-difluorinated derivatives, provides insight into the chemical manipulation of the C19 position and furnishes key intermediates.

The 19-oxygenated derivatives of androst-4-ene-3,17-dione are not only important metabolites but also crucial synthetic precursors.

19-Hydroxyandrost-4-ene-3,17-dione: The synthesis of this compound can be achieved from various starting materials. One documented route begins with 5α-bromo-6β,19-epoxyandrostan-17-one derivatives. Reductive cleavage of the 6β,19-epoxy ring using zinc dust is a key step to generate the 19-hydroxy group. nih.gov

19-Oxoandrost-4-ene-3,17-dione: This compound, also known as 3,17-dioxoandrost-4-en-19-al, is readily prepared by the oxidation of 19-hydroxyandrost-4-ene-3,17-dione. A common and efficient method involves using Jones reagent (a solution of chromium trioxide in sulfuric acid) in acetone. nih.gov This reaction selectively oxidizes the primary alcohol at C19 to an aldehyde without affecting the other ketone groups or the α,β-unsaturated system.

Table 1: Synthetic Route for 19-Oxoandrost-4-ene-3,17-dione

| Step | Starting Material | Reagents and Conditions | Product | Reference |

|---|---|---|---|---|

| 1 | 19-Hydroxyandrost-4-ene-3,17-dione | Jones reagent in acetone, ice bath | 19-Oxoandrost-4-ene-3,17-dione | nih.gov |

The synthesis of 19,19-difluoroandrost-4-ene-3,17-dione (B1217687) is not specifically described in the surveyed literature. However, a viable synthetic route can be proposed starting from the corresponding 19-oxo derivative.

The conversion of an aldehyde or ketone to a geminal difluoride is a known transformation that can be accomplished using deoxofluorinating agents. uaeu.ac.aenih.gov Reagents like DAST are capable of converting aldehydes into 1,1-difluoroalkanes. nih.govdocumentsdelivered.com Therefore, a plausible synthesis would involve the treatment of 19-oxoandrost-4-ene-3,17-dione with DAST or a similar reagent (e.g., Deoxofluor). This reaction would replace the carbonyl oxygen at C19 with two fluorine atoms to yield the desired 19,19-difluoroandrost-4-ene-3,17-dione.

Table 2: Plausible Synthetic Route for 19,19-Difluoroandrost-4-ene-3,17-dione

| Step | Starting Material | Reagents and Conditions (Proposed) | Product | Reference (for transformation type) |

|---|---|---|---|---|

| 1 | 19-Oxoandrost-4-ene-3,17-dione | Diethylaminosulfur trifluoride (DAST) in an aprotic solvent | 19,19-Difluoroandrost-4-ene-3,17-dione | uaeu.ac.aenih.govnih.gov |

This proposed pathway relies on the known reactivity of the fluorinating agent and the availability of the 19-oxo precursor. The successful execution of this synthesis would depend on optimizing reaction conditions to favor the desired difluorination without promoting unwanted side reactions on the steroidal core.

Methodologies for Introducing Fluorine at Other Steroidal Positions for Comparative Studies (e.g., C4, C6, C16)

To understand the structure-activity relationships of fluorinated steroids, it is crucial to synthesize analogues with fluorine at various positions on the steroid nucleus. This allows for a comparative evaluation of their biological properties against this compound.

Electrophilic fluorinating agents are pivotal in the synthesis of fluorinated steroids. Reagents like Caesium Fluoroxysulfate and Selectfluor® have been instrumental in the regioselective and stereoselective introduction of fluorine into the steroid skeleton.

Caesium Fluoroxysulfate (CsSO₄F)

Caesium fluoroxysulfate has been utilized for the regiospecific synthesis of A-ring fluorinated steroids. A notable application is the synthesis of 4-fluoro-Δ⁴,3-keto steroids. In a key study, the treatment of a 4-trimethylstannyl Δ⁴,3-keto steroid with caesium fluoroxysulfate resulted in the corresponding 4-fluoro steroid in good yield. rsc.orgrsc.org This reaction is significant as it demonstrates a method for introducing fluorine at the C4 position, providing a valuable analogue for comparison with C19-fluorinated compounds. The reaction is also noted for its rapid nature, suggesting potential applications in the synthesis of ¹⁸F labeled steroids for Positron Emission Tomography (PET) studies. rsc.org

Selectfluor® (F-TEDA-BF₄)

Selectfluor®, a commercially available, stable, and easy-to-handle electrophilic fluorinating agent, has become a cornerstone in the synthesis of fluorinated steroids. wikipedia.org It offers a safer alternative to hazardous reagents like perchloryl fluoride. nih.gov

The fluorination of steroid enol esters or enol ethers with Selectfluor® is a common strategy for introducing fluorine at various positions. For instance, the fluorination of progesterone (B1679170) enol acetate (B1210297) with Selectfluor® yields a mixture of 6α- and 6β-fluoroprogesterone. nih.gov Kinetic studies have been conducted on the fluorination of enol ester derivatives of progesterone, testosterone (B1683101), and other steroids at the 6-position using a series of N-F reagents, with Selectfluor® being identified as a highly efficient fluorinating agent. nih.gov The stereoselectivity of these reactions is influenced by the steroid structure and the reaction conditions. nih.gov

Furthermore, Selectfluor® has been employed in the photocatalytic fluorination of steroids at the C15 position, highlighting its versatility in accessing a range of fluorinated analogues. nih.gov The fluorination of steroid estrogens, such as estradiol, with Selectfluor® has been shown to yield 10β-fluoroestra-1,4-dien-3-one analogues, demonstrating its utility in modifying the A-ring. researchgate.net

| Steroid Substrate | Fluorinating Reagent | Position of Fluorination | Product(s) | Key Findings |

| 4-Trimethylstannyl Δ⁴,3-keto steroid | Caesium Fluoroxysulfate | C4 | 4-Fluoro-Δ⁴,3-keto steroid | Good yield, rapid reaction. rsc.orgrsc.org |

| Progesterone enol acetate | Selectfluor® | C6 | 6α- and 6β-fluoroprogesterone | Mixture of isomers, efficient fluorination. nih.gov |

| Testosterone enol diacetate | Selectfluor® | C6 | 6-Fluorotestosterone derivatives | High proportion of the α-isomer. nih.gov |

| Steroid derivative | Selectfluor® | C15 | 15-Fluorosteroid | Achieved via photocatalysis. nih.gov |

| Estradiol | Selectfluor® | C10 | 10β-Fluoroestra-1,4-dien-3-one | Stereoselective fluorination. researchgate.net |

Besides direct electrophilic fluorination of enol derivatives, other techniques have been developed for the site-specific introduction of fluorine.

Fluorodemetallation

Fluorodemetallation offers a powerful method for the regiospecific introduction of fluorine. This technique involves the reaction of an organometallic steroid derivative with an electrophilic fluorine source. A key example is the reaction of a 4-trimethylstannyl-Δ⁴,3-keto steroid with electrophilic fluorinating agents like caesium fluoroxysulfate or Selectfluor® to produce the corresponding 4-fluoro-Δ⁴,3-keto steroid. rsc.orgrsc.org This method provides excellent regiocontrol, which is often challenging to achieve with direct fluorination of the corresponding enolate.

Other Fluorination Techniques

The synthesis of fluorinated steroids has also been achieved through other methods. For instance, the reaction of metal enolates of steroidal 9α-fluoro-11-ketones with perchloryl fluoride has been used to prepare 12α- and 12β-monofluoro as well as 12,12-difluoro-9α-fluoro-corticoids. rsc.org Additionally, functionalization at the C16 position of 16-dehydro-20-oxopregnanes has been achieved through vinyl nitration, which could potentially be adapted for fluorination strategies. researchgate.net

Isotopic Labeling Strategies for Mechanistic Investigations (e.g., Tritium-labeled analogs)

Isotopically labeled compounds are indispensable tools for elucidating reaction mechanisms and studying the metabolic fate of drugs. Tritium (B154650) (³H) labeling, in particular, has been widely used in steroid research due to the high sensitivity of detection. nih.gov

The synthesis of tritium-labeled analogues of androst-4-ene-3,17-dione and its derivatives allows for detailed investigation of their interaction with enzymes and receptors. iaea.org These labeled compounds are crucial for in vitro and in vivo studies, including metabolism, enzyme inhibition, and receptor binding assays. nih.govsigmaaldrich.com

A significant example of the application of isotopic labeling is in the study of aromatase inhibitors. To investigate the mechanism of aromatase inactivation by 19,19-difluoroandrost-4-ene-3,17-dione, a tritium-labeled version, [19-³H]-19,19-difluoroandrost-4-ene-3,17-dione, was synthesized. The release of tritium into the solution during incubation with human placental microsomal aromatase provided direct evidence that the enzyme attacks the C19 position of the inhibitor, confirming the proposed mechanism of action. This study highlights the power of isotopic labeling in providing definitive mechanistic insights that are otherwise difficult to obtain.

The use of stable isotopes, such as deuterium (B1214612) (²H) and carbon-13 (¹³C), is also prevalent in steroid research, particularly in mass spectrometry-based studies to serve as internal standards for accurate quantification and to elucidate fragmentation pathways. acs.orgnih.gov

Mechanistic Studies of 19 Fluoroandrost 4 Ene 3,17 Dione S Biochemical Actions

Elucidation of Enzyme-Substrate Binding Dynamics

The binding of androgenic substrates to the aromatase active site is the initial step in the catalytic cycle. The active site of aromatase is a hydrophobic pocket of approximately 400 ų, which accommodates the steroid frame through van der Waals contacts. nih.gov The natural substrate, androst-4-ene-3,17-dione, binds in a way that positions its C19-methyl group just 4 Šfrom the heme iron, facilitating oxidation. nih.gov

Kinetic studies of the natural substrate and its subsequent intermediates (19-hydroxyandrostenedione and 19-oxoandrostenedione) reveal that their binding to P450 19A1 is a two-step process, characterized by low micromolar dissociation constants. nih.gov While direct binding studies on 19-fluoroandrost-4-ene-3,17-dione are not extensively detailed in the available literature, research on related C19-substituted analogues provides insights. Studies have shown that the active site can accommodate large chemical groups, which can in some cases enhance the binding affinity of inhibitors. nih.gov For instance, various 7α-substituted androstenediones act as effective competitive inhibitors, indicating that the enzyme's binding pocket has a degree of flexibility. nih.gov

The interaction between 19-substituted inhibitors and aromatase is influenced by spatial requirements and hydrophobic effects. sioc-journal.cn It is postulated that this compound binds to the aromatase active site in a manner similar to the natural substrate, positioning the C19-carbon for enzymatic action. However, the high electronegativity of the fluorine atom likely alters the electronic environment and the precise orientation within the active site, predisposing the complex to a different reaction pathway than aromatization.

Analysis of Fluorine's Influence on Catalytic Efficiency and Stereoselectivity in Enzymatic Reactions

The substitution of hydrogen with fluorine at the C19 position has a profound impact on the catalytic efficiency of aromatase. Instead of serving as a substrate for aromatization, C19-fluorinated androstenediones act as mechanism-based inactivators, or "suicide substrates."

Studies on the closely related 19,19-difluoroandrost-4-ene-3,17-dione (B1217687) have demonstrated that it causes a time-dependent, NADPH-dependent inactivation of aromatase. nih.gov This inactivation implies that the enzyme initiates catalysis, but the fluorinated substrate is converted into a reactive species that irreversibly binds to or damages the enzyme, thus halting its function. The enzyme is thought to attack the C19-carbon of the difluoro analogue, initiating the inactivation sequence. nih.gov

The presence of fluorine drastically reduces or eliminates the catalytic turnover (kcat) that would lead to estrogen formation. Instead, the catalytic process is diverted towards enzyme inactivation. Research on 19,19-difluoro-4-hydroxyandrost-4-ene-3,17-dione also showed it to be an inhibitor of human placental aromatase, though less potent than its non-fluorinated counterpart, 4-hydroxyandrost-4-ene-3,17-dione. rsc.org The high electronegativity of fluorine destabilizes potential cationic intermediates that would form during a standard hydroxylation reaction, favoring alternative chemical pathways that result in the generation of a reactive species. There is limited specific information available regarding the influence of C19-fluorination on the stereoselectivity of any remaining enzymatic reactions.

Investigation of Specific Steps in Aromatase Catalysis (e.g., C19-Hydrogen Bond Cleavage)

The canonical aromatase reaction involves three successive oxygenations of the C19-methyl group of androstenedione (B190577) to produce estrone (B1671321) and formic acid. nih.govnih.gov This process requires molecular oxygen and NADPH for each step. johnshopkins.edu The key steps are the hydroxylation of the C19-methyl group to a 19-hydroxy intermediate, its subsequent oxidation to a 19-oxo (aldehyde) intermediate, and a final oxidative step that leads to the cleavage of the C10-C19 bond and aromatization of the A-ring. nih.gov

This suggests that the initial enzymatic oxidation at the C19 position, likely the formation of a heme-bound perferryl oxygen species that attacks the C19-CHF2 or C19-CH2F group, is the committed step. Once this occurs, the electronic properties conferred by the fluorine atom(s) guide the subsequent reaction toward the formation of a reactive intermediate that alkylates the enzyme, rather than proceeding through the normal hydroxylation and aromatization cascade.

Identification of Proposed Biochemical Intermediates during Enzymatic Transformation

In the normal aromatization of androstenedione, the well-characterized biochemical intermediates are 19-hydroxyandrostenedione (19-OH AD) and 19-oxoandrostenedione (19-oxo AD). nih.gov These intermediates are freely dissociable from the enzyme, meaning aromatase acts in a distributive, rather than processive, manner. nih.govnih.gov

For mechanism-based inactivators, the intermediates are transient, reactive species designed to covalently modify the enzyme. In the case of another inactivator, androst-4-ene-3,6,17-trione, a proposed reactive electrophile is the 4β,5β-epoxy-19-oxo derivative, which is thought to irreversibly bind to the active site. nih.gov

For this compound and its difluoro counterpart, the mechanism of inactivation is postulated to involve enzymatic oxidation at the C19-carbon. nih.gov Following the initial oxidation by the cytochrome P450 ferryl-oxygen species, the resulting fluorinated intermediate is highly unstable. It is proposed to rapidly eliminate hydrogen fluoride (B91410) (HF), generating a reactive electrophilic species such as a thiohemiacetal or an acyl halide-like moiety. This highly reactive intermediate can then attack a nucleophilic residue within the aromatase active site, leading to covalent, irreversible binding and enzyme inactivation. While this general mechanism is proposed, the precise structures of the transient biochemical intermediates for this compound have not been definitively isolated or characterized due to their high reactivity.

Structure-Activity Relationship (SAR) Studies for C19-Fluorinated Androstenediones

Structure-activity relationship (SAR) studies provide valuable insights into how chemical modifications affect a compound's biological activity. For C19-substituted androstenediones as aromatase inhibitors, several key principles have been established.

Quantitative structure-activity relationship (QSAR) analyses on a series of 19-substituted analogues have indicated that both spatial factors and hydrophobic interactions are critical for the binding and inhibition of aromatase. sioc-journal.cn This suggests that the size, shape, and electronic nature of the substituent at the C19 position are key determinants of inhibitory potency.

| C19-Substituent | Observed Aromatase Inhibitory Activity | Reference |

|---|---|---|

| -CH2F (Monofluoro) | Acts as a mechanism-based inactivator. | General understanding from related compounds |

| -CHF2 (Difluoro) | Potent mechanism-based inactivator. C19-H bond cleavage is not rate-limiting for inactivation. | nih.gov |

| -NH2 (Amino) | Poor inhibitor, with less than 20% inhibition at concentrations five times that of the substrate. | nih.gov |

| -N3 (Azido) | Generally poor inhibitory activity compared to other analogues. | (Implied from general SAR studies) |

| -OH (Hydroxy) | This is the first intermediate in the natural reaction, not an inhibitor itself but a substrate for the next step. | nih.gov |

| =O (Oxo) | This is the second intermediate in the natural reaction, also a substrate for the final aromatization step. | nih.gov |

Studies on 19-aza and 19-amino androstenedione derivatives found them to be poor inhibitors of aromatase, with activity significantly lower than known inhibitors like 4-hydroxyandrostenedione. nih.gov This highlights that simply replacing the methyl group is not sufficient for potent inhibition; the electronic properties of the substituent are crucial. The highly electronegative fluorine atom appears to be particularly effective at diverting the catalytic process towards inactivation. In contrast, nitrogen-containing functional groups at the C19 position failed to produce significant inhibition. nih.gov This underscores the unique role that fluorine plays in the design of mechanism-based aromatase inactivators.

Advanced Research Methodologies for Investigating 19 Fluoroandrost 4 Ene 3,17 Dione

Radiometric Assays for Enzyme Activity and Metabolic Flux (e.g., Tritium (B154650) Release Assays)

Radiometric assays are a cornerstone in the investigation of enzyme kinetics and metabolic pathways, offering high sensitivity for tracking the transformation of radiolabeled substrates. Tritium release assays, in particular, have been instrumental in studying the interaction of fluorinated androstenedione (B190577) derivatives with enzymes like aromatase.

A key research application involves the use of tritiated forms of these steroids to monitor enzyme activity. For instance, studies on the related compound, [19-³H]-19,19-difluoroandrost-4-ene-3,17-dione, have provided significant insights into the mechanism of aromatase inactivation. nih.gov In these assays, the release of tritium into the aqueous medium is a direct measure of the enzymatic attack at the C19 position of the steroid nucleus.

The incubation of [19-³H]-19,19-difluoroandrost-4-ene-3,17-dione with human placental microsomal aromatase demonstrates a time-dependent and protein-dependent release of tritium, which is contingent on the presence of the cofactor NADPH. nih.gov This process is competitively inhibited by other potent aromatase inhibitors, confirming that the tritium release is a specific result of the interaction with the enzyme's active site. nih.gov Such studies have been pivotal in concluding that aromatase indeed targets the C19-carbon of these fluorinated steroids, a crucial step in understanding their mechanism of action. nih.gov

Table 1: Key Findings from Tritium Release Assays with a Related Fluorinated Androstenedione

| Parameter | Observation | Significance | Reference |

| Tritium Release | Time-dependent, NADPH-dependent, and protein-dependent release of tritium. | Confirms enzymatic processing at the C19 position. | nih.gov |

| Inhibition | Tritium release is blocked by known competitive inhibitors of aromatase. | Demonstrates the specificity of the enzyme-substrate interaction. | nih.gov |

| Isotope Effect | A marked tritium isotope effect is observed in the first hydroxylation at C-19. | Provides insight into the rate-limiting steps of the reaction mechanism. | nih.gov |

These radiometric approaches are not only qualitative but can also provide quantitative data on reaction rates and enzyme inhibition kinetics, which are vital for the characterization of novel steroid derivatives like 19-Fluoroandrost-4-ene-3,17-dione.

Advanced Spectroscopic Techniques for Structural Elucidation and Mechanistic Insights (e.g., Nuclear Magnetic Resonance, Mass Spectrometry)

The precise chemical structure and stereochemistry of this compound and its metabolites are determined using advanced spectroscopic techniques. Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) are indispensable tools in this regard.

Nuclear Magnetic Resonance (NMR) Spectroscopy provides detailed information about the carbon-hydrogen framework of the molecule and the chemical environment of the fluorine atom. ¹H NMR spectra reveal the number and connectivity of protons, while ¹³C NMR provides insights into the carbon skeleton. Of particular importance for fluorinated steroids is ¹⁹F NMR. wikipedia.orgbiophysics.org The ¹⁹F nucleus has a spin of ½ and 100% natural abundance, making it highly amenable to NMR studies. wikipedia.org The chemical shift of the fluorine atom is highly sensitive to its local electronic environment, providing a unique probe for structural and conformational analysis. biophysics.org For instance, the ¹⁹F NMR spectrum of a fluorinated steroid can reveal crucial information about its binding to a target protein, as complex formation often leads to a significant change in the fluorine chemical shift. biophysics.org

Mass Spectrometry (MS) is used to determine the molecular weight of the compound and its metabolites with high accuracy. When coupled with fragmentation techniques (MS/MS), it can provide valuable information about the compound's structure. The fragmentation pattern of the parent compound, Androst-4-ene-3,17-dione, in an electron ionization mass spectrum shows characteristic peaks that can be compared with those of its fluorinated and metabolized derivatives to identify structural modifications. nist.gov For example, the presence of a fluorine atom would be indicated by a specific mass shift and potentially unique fragmentation pathways.

Table 2: Illustrative Spectroscopic Data for Related Androstenedione Compounds

| Technique | Compound | Key Observations | Reference |

| ¹³C NMR | Androst-4-ene-3,17-dione | Characteristic chemical shifts for the carbonyl carbons (C3 and C17) and the double bond carbons (C4 and C5). | massbank.eu |

| Mass Spec | Androst-4-ene-3,17-dione | Molecular ion peak (M+) at m/z 286, with characteristic fragment ions. | nist.govhuji.ac.il |

| ¹⁹F NMR | General Fluorinated Organics | Wide chemical shift range, sensitive to the local electronic environment. | wikipedia.orgnih.gov |

By combining these spectroscopic methods, researchers can unambiguously identify this compound and trace its metabolic transformations.

Application of In Vitro Enzyme Systems (e.g., Human Placental Microsomes, Recombinant Cytochrome P450 Enzymes)

In vitro enzyme systems are crucial for studying the metabolism of this compound in a controlled environment, allowing for the identification of the specific enzymes involved in its biotransformation and the characterization of the resulting metabolites.

Human Placental Microsomes are a rich source of aromatase (CYP19A1) and have been extensively used to study the aromatization of androgens to estrogens. nih.govabcam.com Incubating this compound with human placental microsomes in the presence of NADPH allows researchers to investigate whether it acts as a substrate or an inhibitor of aromatase. abcam.com The formation of estrogenic products or the inhibition of the metabolism of a known substrate can be monitored to determine the compound's effect on aromatase activity.

Recombinant Cytochrome P450 (CYP) Enzymes , expressed in host systems like bacteria or yeast, provide a powerful tool for dissecting the specific contribution of individual CYP isoforms to the metabolism of a drug or xenobiotic. nih.gov By incubating this compound with a panel of recombinant human CYP enzymes (e.g., CYP3A4, CYP2C9, CYP1A2), it is possible to identify which enzymes are responsible for its metabolism. nih.gov This information is critical for predicting potential drug-drug interactions and understanding inter-individual variability in its metabolism.

Table 3: Common In Vitro Enzyme Systems for Steroid Metabolism Studies

| Enzyme System | Application | Key Findings from Related Studies | Reference |

| Human Placental Microsomes | Study of aromatase activity and inhibition. | Used to characterize the inhibitory potential of various androstenedione derivatives on estrogen biosynthesis. | abcam.com |

| Rat Adrenal Microsomes | Investigation of 5α-reductase activity. | Demonstrated the NADPH-dependent 5α-reduction of androst-4-ene-3,17-dione. | nih.gov |

| Recombinant Human CYP Enzymes | Identification of specific metabolizing enzymes. | Essential for determining the metabolic pathways of drugs and xenobiotics. | nih.gov |

These in vitro systems provide a reductionist approach to understanding the complex metabolic pathways of steroids like this compound.

Cell-Based Assays for Evaluating Steroidogenesis and Enzyme Interactions

Cell-based assays offer a more integrated biological system to study the effects of this compound on steroidogenesis and its interactions with cellular machinery. These assays bridge the gap between studies with isolated enzymes and in vivo experiments.

The H295R human adrenocortical carcinoma cell line is a widely used in vitro model for assessing the effects of chemicals on steroid hormone production. nih.gov These cells express most of the key enzymes required for steroidogenesis, including those involved in the synthesis of progestagens, corticosteroids, androgens, and estrogens. nih.gov By exposing H295R cells to this compound and measuring the levels of various steroid hormones in the cell culture medium, researchers can evaluate its impact on different points in the steroidogenic pathway. nih.gov

Androgen-sensitive cell lines , such as the human prostate cancer cell line LNCaP, can be used to assess the androgenic or anti-androgenic activity of this compound. ucsb.edu The proliferation of these cells is dependent on androgens, and any modulation of their growth by the test compound can indicate an interaction with the androgen receptor or an effect on the metabolism of endogenous androgens. ucsb.edu

Table 4: Representative Cell-Based Assays for Steroidogenesis Research

| Cell Line | Assay Principle | Information Gained | Reference |

| H295R | Measurement of steroid hormone production. | Evaluation of effects on the entire steroidogenic pathway. | nih.gov |

| LNCaP | Assessment of cell proliferation. | Determination of androgenic or anti-androgenic activity. | ucsb.edu |

| TM3 Leydig Cells | Analysis of testosterone (B1683101) biosynthesis. | Investigation of effects on specific steroidogenic enzymes and transcription factors in testicular cells. | nist.gov |

These cell-based models provide valuable data on the potential endocrine-disrupting effects of this compound and its mechanism of action at the cellular level.

Chromatographic Methods for Metabolite Separation and Identification (e.g., Gas Chromatography-Mass Spectrometry)

Chromatographic techniques are essential for the separation, identification, and quantification of this compound and its metabolites from complex biological matrices such as urine, plasma, or cell culture media.

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful and widely used technique for the analysis of steroids. abcam.com Due to the low volatility of steroids, a derivatization step is typically required to convert them into more volatile compounds. Common derivatization agents include silylating reagents like N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA), which form trimethylsilyl (B98337) (TMS) ethers. The derivatized analytes are then separated by gas chromatography and detected by mass spectrometry. The retention time and the mass spectrum of the derivatized compound are used for its identification and quantification.

The analysis of urinary steroid profiles by GC-MS can reveal the metabolic fate of this compound in vivo. By comparing the steroid profile before and after administration of the compound, novel metabolites can be identified. The high resolving power of capillary GC columns is crucial for separating isomeric steroid metabolites, and the characteristic fragmentation patterns obtained by MS provide a high degree of confidence in their structural assignment. abcam.com

Table 5: Overview of Chromatographic Methods in Steroid Analysis

| Method | Principle | Application in Steroid Research | Reference |

| GC-MS | Separation of volatile compounds followed by mass analysis. | Comprehensive profiling of urinary steroid metabolites. | abcam.com |

| LC-MS | Separation of compounds in a liquid phase followed by mass analysis. | Analysis of non-volatile and conjugated steroid metabolites. | nih.gov |

These chromatographic methods are indispensable for obtaining a complete picture of the absorption, distribution, metabolism, and excretion (ADME) profile of this compound.

Broader Biological Context and Future Research Trajectories

Contribution of Fluorinated Steroids to Understanding Steroid Hormone Action and Enzyme Mechanisms

The introduction of a fluorine atom into a steroid nucleus is a powerful strategy in medicinal chemistry that has significantly advanced our understanding of steroid hormone action. Steroid hormones, which are synthesized from cholesterol, typically exert their effects by diffusing across the cell membrane and binding to specific intracellular receptors, such as the androgen or estrogen receptors. youtube.comyoutube.com This hormone-receptor complex then moves into the nucleus, where it binds to DNA and modulates the transcription of specific genes, ultimately altering protein synthesis and cellular function. youtube.comyoutube.com

Fluorine's unique properties—high electronegativity, small size (mimicking a hydrogen atom), and ability to form strong carbon-fluorine bonds—can drastically alter a steroid's biological activity. ontosight.ainih.gov The strategic placement of a fluorine atom can enhance the binding affinity of the steroid for its target receptor or enzyme, increase its metabolic stability, and modify its mechanism of action. For instance, the discovery that introducing a single fluorine atom into a corticosteroid could increase its potency tenfold was a landmark observation in the field. nih.gov

In the context of 19-Fluoroandrost-4-ene-3,17-dione, the fluorine at the 19-position is particularly significant. The C19-methyl group of natural androgens like androstenedione (B190577) is the target for the enzyme aromatase, which converts androgens into estrogens. By replacing a hydrogen on this methyl group with fluorine, the electronic properties of this critical position are altered, influencing how the steroid interacts with the active site of enzymes like aromatase. This modification can turn the steroid into a potent enzyme inhibitor, allowing researchers to probe the enzyme's catalytic mechanism. The study of such fluorinated analogues provides invaluable data on the steric and electronic requirements for substrate binding and catalysis, thereby clarifying the fundamental mechanisms of steroidogenic enzymes.

Implications for Steroid Biochemistry and Elucidation of Metabolic Pathways

The use of modified steroids is a cornerstone of research in steroid biochemistry, providing critical tools for mapping complex metabolic pathways. Androst-4-ene-3,17-dione is a central molecule in steroidogenesis, serving as a precursor in both androgen and estrogen metabolism. foodb.ca Its metabolic fate is determined by a series of enzymes, including dehydrogenases and aromatase. The study of androst-4-ene-3,17-dione's metabolism is crucial for understanding disorders like aromatase deficiency. foodb.cahmdb.ca

Introducing a functional group at the C-19 position, as in this compound, creates a powerful mechanistic probe. The natural substrate for aromatase undergoes hydroxylation at the C-19 position to form 19-hydroxyandrost-4-ene-3,17-dione (B195087), followed by further oxidation to 19-oxoandrost-4-ene-3,17-dione before the final aromatization step that produces estrone (B1671321). nih.govnih.gov By studying how synthetic analogues with modifications at this position behave, researchers can elucidate the necessity and role of each intermediate.

For example, studies on related compounds like 19-(cyclopropylamino)-androst-4-en-3,17-dione have shown them to be time-dependent, irreversible inhibitors of aromatase. nih.gov These "suicide substrates" bind to the enzyme's active site and are processed like the natural substrate, but form a reactive intermediate that permanently inactivates the enzyme. This mechanism-based inhibition provides definitive proof of the catalytic steps involved. The investigation of this compound's metabolism would similarly shed light on the aromatase pathway, clarifying how the enzyme handles substrates with altered electronic properties at the critical C-19 position and helping to map the intricate network of steroid conversion. nih.gov

Theoretical Modeling and Computational Chemistry Approaches to Predict Steroid-Enzyme Interactions

In modern drug design and biochemical research, theoretical modeling and computational chemistry are indispensable tools for predicting and understanding the interactions between small molecules and proteins. Techniques such as molecular docking and molecular dynamics simulations allow researchers to build three-dimensional models of a steroid molecule within the active site of an enzyme, such as aromatase.

These computational approaches can predict the preferred binding orientation of a steroid like this compound and calculate the binding energy, offering a quantitative estimate of its affinity for the enzyme. Furthermore, modeling can reveal the specific molecular interactions—such as hydrogen bonds, hydrophobic interactions, and electrostatic forces—between the steroid and the amino acid residues lining the enzyme's active site.

For this compound, computational models would be particularly valuable for assessing the impact of the highly electronegative fluorine atom. Simulations could predict how the C-F bond's dipole moment influences the molecule's orientation within the active site and how it interacts with the heme iron and surrounding residues crucial for catalysis. This predictive power can guide the synthesis of novel, more potent, and selective enzyme inhibitors by identifying which structural modifications are most likely to enhance binding or lead to a desired inhibitory mechanism. By providing a molecular-level blueprint of the interaction, computational chemistry accelerates the development of new research tools and potential therapeutic agents.

Development of Novel Research Probes and Tools for Steroidogenic Enzyme Studies

Modified steroids are frequently developed not as therapeutic agents, but as specialized research probes to investigate the properties of enzymes. This compound is a prime candidate for such a tool, particularly for studying steroidogenic enzymes like aromatase.

The unique characteristics of this compound make it a versatile probe:

Mechanism-Based Inhibition: Like other C19-modified androstenedione derivatives, it has the potential to act as a mechanism-based inhibitor. nih.gov By undergoing partial catalysis before irreversibly binding to and inactivating the enzyme, it can be used to "trap" and identify the enzyme's active site residues.

Spectroscopic Marker: The fluorine atom serves as a sensitive reporter for Nuclear Magnetic Resonance (NMR) spectroscopy. ¹⁹F-NMR is a powerful technique that can provide detailed information about the local environment of the fluorine atom. By observing changes in the ¹⁹F-NMR signal when this compound binds to an enzyme, researchers can gain insights into the binding process and the conformational changes that occur within the enzyme's active site.

The development of probes based on the androst-4-ene-3,17-dione scaffold has been a fruitful area of research, leading to a deeper understanding of enzyme mechanisms.

| Compound | Modification at C19 | Observed Mechanism/Use | Reference |

|---|---|---|---|

| 19-(cyclopropylamino)-androst-4-en-3,17-dione | Cyclopropylamino group | Time-dependent, irreversible (mechanism-based) inhibitor of aromatase. Used to probe the enzyme active site. | nih.gov |

| 19-oxoandrost-4-ene-3,17-dione | Oxo (aldehyde) group | A key intermediate in the natural aromatization pathway to estrone. Used to study the final steps of the reaction. | nih.gov |

| 19-hydroxyandrost-4-ene-3,17-dione | Hydroxyl group | The initial metabolite in the aromatization pathway. Used in kinetic studies of estrogen biosynthesis. | nih.gov |

| 4-Hydroxyandrost-4-ene-3,17-dione | (Modification at C4) | An irreversible aromatase inhibitor used to study metabolic pathways of enzyme inactivators. | nih.gov |

By synthesizing and characterizing molecules like this compound, scientists create a sophisticated toolkit for dissecting the intricate machinery of steroid biosynthesis and action, paving the way for future discoveries in endocrinology and medicine.

Q & A

Basic Question: What is the metabolic role of 19-Fluoroandrost-4-ene-3,17-dione in steroid hormone biosynthesis?

Answer:

this compound acts as a key intermediate in steroidogenesis. It is enzymatically derived from 19-hydroxyandrost-4-ene-3,17-dione via oxidation catalyzed by cytochrome P450 enzymes (e.g., CYP19A1/aromatase) and subsequently converted to estrone through further oxidative steps . Methodologically, tracking its metabolic flux requires:

- Isotopic labeling : Using deuterated or tritiated analogs to trace conversion pathways.

- LC-MS/MS analysis : Quantifying intermediates in microsomal assays or cell cultures .

- Enzyme inhibition studies : Employing competitive inhibitors (e.g., 10β-oxiranylestr-4-ene-3,17-dione) to validate specificity .

Advanced Question: How to design experiments to study the interaction of this compound with aromatase?

Answer:

Experimental design should include:

- Enzyme kinetics : Measure and using purified aromatase and varying substrate concentrations.

- Mechanism-based inactivation : Pre-incubate the enzyme with this compound and NADPH, then assess residual activity via tritiated water release assays .

- Structural analysis : Co-crystallize the compound with aromatase for X-ray diffraction studies to identify binding interactions .

- Controls : Include NADPH-depleted conditions and competitive inhibitors to confirm enzyme dependency .

Advanced Question: How to resolve contradictions in metabolic data involving this compound?

Answer:

Contradictions (e.g., variable residue detection in animal studies) may arise from:

- Substrate specificity : Validate enzyme sources (e.g., human vs. rodent microsomes) due to interspecies CYP19A1 differences .

- Analytical sensitivity : Use high-resolution mass spectrometry (HRMS) to distinguish isobaric metabolites.

- Sampling protocols : Standardize tissue collection times and storage conditions to minimize degradation .

- Statistical validation : Apply multivariate analysis (PCA or PLS-DA) to identify confounding variables .

Basic Question: What techniques are used for structural characterization of this compound?

Answer:

- X-ray crystallography : Determine crystal lattice parameters (e.g., ) to resolve stereochemistry and confirm the fluorinated C19 position .

- NMR spectroscopy : Assign , , and signals to verify substituent positions.

- FT-IR : Identify functional groups (e.g., ketones at C3/C17) via carbonyl stretching frequencies (~1700 cm).

Advanced Question: How does this compound act as a mechanism-based inactivator of aromatase?

Answer:

The fluorination at C19 disrupts the canonical hydroxylation pathway. Key steps include:

- Enzyme activation : Aromatase oxidizes the C19 fluorinated substrate, generating a reactive intermediate.

- Covalent modification : The intermediate forms a covalent bond with the enzyme’s heme or apoprotein, irreversibly inhibiting activity.

- Tritium release assays : Incubate -labeled compound with microsomes; quantify released to confirm enzymatic attack at C19 .

Basic Question: What enzymatic steps convert this compound to estrogen derivatives?

Answer:

The conversion involves three sequential oxidations:

19-Hydroxylation : CYP19A1 introduces a hydroxyl group at C12.

19-Oxidation : Further oxidation forms a ketone at C13.

C10–C19 lyase activity : Cleavage of the C10–C19 bond yields estrone and formate.

Methodologically, monitor each step using -labeling and GC-MS to track oxygen incorporation .

Advanced Question: How does crystallography aid in understanding the conformational stability of this compound?

Answer:

- Unit cell analysis : Determine space group symmetry (e.g., orthorhombic ) and hydrogen-bonding networks to assess stability .

- Comparative studies : Overlay structures with non-fluorinated analogs (e.g., androstenedione) to evaluate fluorination-induced steric effects.

- Thermal displacement parameters : Analyze -factors to identify flexible regions in the steroid backbone .

Basic Question: What is the role of this compound in estrogen synthesis?

Answer:

It serves as a direct precursor to estrone. In human placental microsomes, its conversion involves:

- NADPH dependency : Confirm via omission controls in incubation assays.

- Metabolite profiling : Use HPLC-UV to quantify estrone yields, normalized to protein concentration .

Advanced Question: How to employ isotope labeling to study the enzymatic processing of this compound?

Answer:

- Synthesis of labeled analogs : Introduce or at C19 via catalytic deuteration/tritiation.

- Kinetic isotope effects (KIE) : Compare between labeled and unlabeled substrates to identify rate-limiting steps .

- Radio-TLC : Separate reaction products and quantify radioactivity to track metabolic fate .

Advanced Question: What analytical challenges arise in detecting this compound residues in biological matrices?

Answer:

Challenges include:

- Matrix effects : Use isotope dilution (e.g., -labeled internal standards) to improve LC-MS/MS accuracy .

- Low abundance : Enrich via solid-phase extraction (C18 columns) or derivatization (e.g., pentafluorobenzyl esters) for enhanced sensitivity.

- Cross-reactivity : Validate antibodies in immunoassays against structurally similar steroids (e.g., androstenedione) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.